Cas no 2011869-85-3 (3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile)

3-(2-tert-Butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile is a specialized heterocyclic nitrile compound featuring a tetrazole moiety with a tert-butyl substituent. Its unique structure, combining a hydroxyl group and a nitrile functionality, makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The tert-butyl group enhances steric hindrance, potentially improving stability and selectivity in reactions. The presence of both hydroxyl and nitrile groups allows for further functionalization, enabling applications in nucleophilic additions or cyclization reactions. This compound is particularly valuable in medicinal chemistry for constructing biologically active scaffolds due to its balanced reactivity and structural diversity.
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile structure
2011869-85-3 structure
Product name:3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile
CAS No:2011869-85-3
MF:C8H13N5O
MW:195.221720457077
CID:5843570
PubChem ID:165711731

3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile
    • EN300-2000214
    • 2011869-85-3
    • Inchi: 1S/C8H13N5O/c1-8(2,3)13-11-7(10-12-13)6(14)4-5-9/h6,14H,4H2,1-3H3
    • InChI Key: JXGCEVYTSPZQIE-UHFFFAOYSA-N
    • SMILES: OC(CC#N)C1N=NN(C(C)(C)C)N=1

Computed Properties

  • Exact Mass: 195.11201006g/mol
  • Monoisotopic Mass: 195.11201006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.6Ų
  • XLogP3: -0.1

3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2000214-1.0g
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile
2011869-85-3
1g
$1442.0 2023-05-31
Enamine
EN300-2000214-0.25g
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile
2011869-85-3
0.25g
$774.0 2023-09-16
Enamine
EN300-2000214-10.0g
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile
2011869-85-3
10g
$6205.0 2023-05-31
Enamine
EN300-2000214-5g
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile
2011869-85-3
5g
$2443.0 2023-09-16
Enamine
EN300-2000214-0.05g
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile
2011869-85-3
0.05g
$707.0 2023-09-16
Enamine
EN300-2000214-0.1g
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile
2011869-85-3
0.1g
$741.0 2023-09-16
Enamine
EN300-2000214-5.0g
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile
2011869-85-3
5g
$4184.0 2023-05-31
Enamine
EN300-2000214-1g
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile
2011869-85-3
1g
$842.0 2023-09-16
Enamine
EN300-2000214-0.5g
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile
2011869-85-3
0.5g
$809.0 2023-09-16
Enamine
EN300-2000214-2.5g
3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile
2011869-85-3
2.5g
$1650.0 2023-09-16

Additional information on 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile

3-(2-Tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile: A Comprehensive Overview

The compound with CAS No 2011869-85-3, known as 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a tetrazole ring system with a hydroxynitrile functionality. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, is known for its stability and reactivity in various chemical transformations. The presence of the tert-butyl group further enhances the compound's properties by providing steric bulk and potentially influencing its reactivity and solubility.

Recent studies have highlighted the potential of this compound in the development of advanced materials and pharmaceutical agents. For instance, researchers have explored its role in the synthesis of novel tetrazole derivatives with enhanced cytotoxicity against cancer cells. The hydroxynitrile group in the molecule has been shown to participate in bioisosteric replacements, offering a promising avenue for drug design. Furthermore, the compound's ability to undergo click chemistry reactions has made it a valuable precursor in the construction of complex molecular architectures.

In terms of synthesis, this compound can be prepared via a multi-step process involving the reaction of 2H-tetrazoles with appropriate nitriles under specific conditions. The tert-butyl group can be introduced through alkylation or substitution reactions, depending on the desired outcome. The optimization of these synthetic routes has been a focus of recent research efforts, with particular emphasis on improving yield and purity while minimizing environmental impact.

The physical properties of 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile are also noteworthy. Its melting point and solubility characteristics make it suitable for use in various solvent systems commonly employed in organic synthesis. Additionally, spectroscopic studies have revealed its electronic structure and bonding patterns, providing insights into its reactivity and potential applications.

One of the most exciting developments involving this compound is its application in drug delivery systems. Researchers have investigated its ability to act as a carrier for bioactive molecules due to its unique structural features and biocompatibility. Preliminary results suggest that it could serve as an effective vehicle for targeted drug delivery, potentially enhancing therapeutic efficacy while reducing side effects.

In conclusion, 3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)-3-hydroxypropanenitrile represents a versatile building block with immense potential across multiple disciplines. Its chemical properties and synthetic accessibility make it an invaluable tool for advancing research in organic chemistry and materials science.

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